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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the E-cadherin gene (CDH1) and its protein

product. It covers genomic and protein sequence information, key signaling pathways, and

detailed experimental protocols relevant to E-cadherin research.

E-cadherin Gene (CDH1)
E-cadherin is encoded by the CDH1 gene, a critical tumor suppressor gene whose loss of

function is implicated in cancer progression.[1][2]

Gene Identity and Location
Quantitative and identifying data for the human CDH1 gene are summarized below.
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Attribute Description

Approved Symbol CDH1[3]

Approved Name Cadherin 1[3]

Aliases
Arc-1, BCDS1, CD324, CDHE, ECAD, LCAM,

UVO, Uvomorulin[1][4][5]

Chromosomal Location 16q22.1[1][3][4]

Gene Structure The DNA consists of 16 coding exons.[4]

Transcript Variants

Alternative splicing results in multiple transcript

variants.[6] Some variants use an alternate

splice site, leading to a different 5' UTR and the

use of a downstream start codon, which

produces a shorter protein isoform.[7]

E-cadherin Protein
E-cadherin is a calcium-dependent transmembrane glycoprotein essential for establishing and

maintaining adherent junctions in epithelial tissues.[4][8][9] It functions through homophilic

interactions, where E-cadherin molecules on adjacent cells bind to one another.[3]

Protein Structure and Domains
The mature E-cadherin protein is a single-pass type I transmembrane protein.[10] Its structure

is comprised of three main regions, detailed in the table below.
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Domain Components & Function

Extracellular Domain

Contains five tandem extracellular cadherin

(EC) repeats (EC1-EC5).[1][11][12] These

repeats are the sites for Ca²⁺ binding and are

crucial for the homophilic cell-cell adhesion

mechanism.[9]

Transmembrane Domain
A single alpha-helical segment that anchors the

protein within the cell membrane.[1][4][9]

Cytoplasmic Domain

A highly conserved intracellular tail that is critical

for signaling.[8] It directly interacts with p120-

catenin and β-catenin, linking the adhesion

complex to the actin cytoskeleton via α-catenin.

[1][11][13]

Protein Isoforms and Quantitative Data
The length and mass of E-cadherin protein vary slightly across species.

Species NCBI Accession
Length (Amino
Acids)

Mass (Da)

Human P12830 882 97,456[3]

Mouse P09803 884 98,256[3]

Rat Q9R0T4 886 98,715[3]

Post-Translational Modifications (PTMs)
E-cadherin undergoes extensive post-translational modifications that regulate its maturation,

stability, localization, and function.
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Modification Type Description

Precursor Processing

Synthesized as a preproprotein.[6] It is cleaved

by proprotein convertases (e.g., furin) to form

the mature 120 kDa protein.[14][15][16]

Incomplete processing results in a 135 kDa form

that is retained in the secretory pathway.[14][15]

Glycosylation

E-cadherin is N-glycosylated.[15][16] It also

undergoes O-glycosylation, including O-

GlcNAcylation and O-mannosylation.[15][16][17]

O-GlcNAc modification on the cytoplasmic

domain can cause E-cadherin to be retained in

the endoplasmic reticulum.[14][16]

Phosphorylation

The intracellular domain is highly

phosphorylated, which modulates its interaction

with catenins and other signaling molecules.[1]

Proteolytic Cleavage

The extracellular domain can be shed by

proteases like matrix metalloproteinases

(MMPs) and ADAM10, releasing a soluble 80

kDa fragment (sE-cad).[10] This leaves a C-

terminal fragment (E-cad/CTF1) in the

membrane, which can be further cleaved by γ-

secretase to release an intracellular fragment

(E-cad/CTF2) that participates in signaling.[10]

Key Signaling Pathways Involving E-cadherin
E-cadherin is not merely a structural protein; it is a central hub for intracellular signaling that

governs cell polarity, proliferation, and migration.

Adherens Junction and Catenin Signaling
The canonical function of E-cadherin is to form adherens junctions. This process sequesters β-

catenin at the plasma membrane, linking cell adhesion to the actin cytoskeleton and providing

mechanical strength to epithelial tissues.
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Caption: E-cadherin-mediated adherens junction formation.

Regulation of Wnt/β-Catenin Signaling and EMT
Loss of E-cadherin function is a hallmark of epithelial-mesenchymal transition (EMT), a process

critical for cancer metastasis.[8] When E-cadherin is lost, β-catenin is released from the

membrane complex. This free cytoplasmic β-catenin can translocate to the nucleus, where it

complexes with TCF/LEF transcription factors to drive the expression of genes that promote

proliferation and invasion.[1][13][18]
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Caption: Role of E-cadherin loss in activating β-catenin signaling.

Other Associated Pathways
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E-cadherin signaling is highly complex and integrated with other major cellular pathways:

Hippo Pathway: E-cadherin adhesion can activate the Hippo signaling pathway, which leads

to the inhibition of the transcriptional co-activators YAP/TAZ, thereby controlling cell

proliferation and organ size.[19]

PI3K/Akt Pathway: E-cadherin can influence the PI3K/Akt pathway, which is a critical

regulator of cell survival and growth.[13][19][20]

Rho GTPases: E-cadherin signaling modulates the activity of Rho family GTPases (like

RhoA, Rac1, and Cdc42) to coordinate cytoskeletal dynamics during junction formation and

cell migration.[8][19]

Experimental Protocols
The following section provides detailed methodologies for key experiments used to study E-

cadherin.

Western Blotting for E-cadherin Expression
This protocol is used to detect the expression levels of total E-cadherin and its various

fragments.

Cell Lysis:

Wash cultured cells with ice-cold PBS.

Lyse cells on ice for 30 minutes in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1%

NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and

phosphatase inhibitor cocktails.

Note: For membrane proteins like E-cadherin, sonication of the lysate can help expose

antigenic epitopes.[10]

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

Collect the supernatant and determine protein concentration using a BCA assay.
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SDS-PAGE and Transfer:

Denature 20-40 µg of protein per lane by boiling in Laemmli sample buffer for 5 minutes.

Separate proteins on an 8-10% SDS-polyacrylamide gel.

Transfer proteins to a PVDF or nitrocellulose membrane.

Confirm transfer efficiency by Ponceau S staining.

Immunoblotting:

Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-

buffered saline with 0.1% Tween-20 (TBST).

Incubate the membrane with a primary antibody against E-cadherin (e.g., clone EP700Y)

overnight at 4°C with gentle agitation. Dilute the antibody as per the manufacturer's

recommendation.

Wash the membrane 3 times for 10 minutes each with TBST.

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane 3 times for 10 minutes each with TBST.

Detection:

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

Visualize bands using a chemiluminescence imaging system.

Expected Bands: Mature E-cadherin (~120 kDa), pro-E-cadherin (~135 kDa), soluble E-

cadherin (~80 kDa), and smaller C-terminal fragments may be visible depending on the

cellular context and antibody epitope.[10][15]

Immunofluorescence for E-cadherin Localization
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This protocol is used to visualize the subcellular localization of E-cadherin, typically at cell-cell

junctions.

Cell Preparation:

Grow cells to desired confluency on glass coverslips in a petri dish.

Wash cells gently with PBS.

Fixation and Permeabilization:

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

Wash three times with PBS.

Immunostaining:

Block non-specific binding with 1% BSA in PBS for 30 minutes.

Incubate with the primary E-cadherin antibody diluted in blocking buffer for 1-2 hours at

room temperature or overnight at 4°C.

Wash three times with PBS.

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in

blocking buffer for 1 hour at room temperature in the dark.

(Optional) Counterstain nuclei with DAPI for 5 minutes.

Wash three times with PBS.

Mounting and Imaging:

Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673164?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seal the coverslip with nail polish.

Image using a confocal or widefield fluorescence microscope. E-cadherin should appear

as sharp lines delineating cell-cell borders in confluent epithelial monolayers.

Co-Immunoprecipitation (Co-IP) for Interaction Analysis
This protocol is used to demonstrate the physical interaction between E-cadherin and its

binding partners, such as β-catenin.[21]
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Caption: Workflow for Co-Immunoprecipitation of E-cadherin.

Lysate Preparation:
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Lyse cells using a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM

NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.

Incubate on ice for 30 minutes, then centrifuge to pellet debris.

Collect the supernatant (this is the whole-cell lysate). Save a small aliquot as the "Input"

control.

Immunoprecipitation:

Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C to

reduce non-specific binding.

Centrifuge and transfer the supernatant to a new tube.

Add 2-5 µg of the primary antibody (e.g., anti-E-cadherin) to the pre-cleared lysate. As a

negative control, use an equivalent amount of isotype control IgG in a separate tube.

Incubate overnight at 4°C on a rotator.

Immune Complex Capture:

Add equilibrated Protein A/G beads to the lysate-antibody mixture and incubate for 2-4

hours at 4°C on a rotator.

Pellet the beads by gentle centrifugation (e.g., 1,000 x g for 1 minute).

Washing:

Discard the supernatant. Wash the beads 3-5 times with ice-cold Co-IP lysis buffer. After

the final wash, carefully remove all supernatant.

Elution and Analysis:

Elute the protein complexes from the beads by resuspending them in 2X Laemmli sample

buffer and boiling for 5-10 minutes.
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Pellet the beads and load the supernatant onto an SDS-PAGE gel, along with the "Input"

sample.

Perform a Western blot as described in Protocol 4.1. Probe one membrane for E-cadherin

(to confirm successful immunoprecipitation) and another for the putative interacting protein

(e.g., β-catenin). A band for β-catenin in the E-cadherin IP lane (but not the IgG control

lane) confirms the interaction.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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